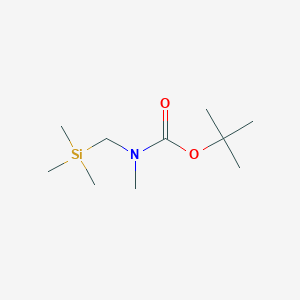

tert-Butyl methyl((trimethylsilyl)methyl)carbamate

Description

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a trimethylsilyl (TMS) methyl moiety. This compound is structurally distinct due to the combination of steric hindrance from the tert-butyl group and the lipophilic, electron-donating properties of the TMS group.

Properties

IUPAC Name |

tert-butyl N-methyl-N-(trimethylsilylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2Si/c1-10(2,3)13-9(12)11(4)8-14(5,6)7/h8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBZLRSQJFZTDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558279 | |

| Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-70-2 | |

| Record name | tert-Butyl methyl[(trimethylsilyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl methyl((trimethylsilyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a trimethylsilylating reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran or dimethylformamide. The reaction proceeds under mild conditions and yields the desired product with high efficiency .

Chemical Reactions Analysis

tert-Butyl methyl((trimethylsilyl)methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols.

Deprotection: The tert-butyl and trimethylsilyl groups can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid

Scientific Research Applications

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is extensively used in scientific research, particularly in the fields of:

Chemistry: It serves as a protecting group for amino groups in peptide synthesis and other organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of drug candidates and in the modification of biomolecules for therapeutic purposes.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl methyl((trimethylsilyl)methyl)carbamate involves the protection of amino groups through the formation of a stable carbamate linkage. This linkage prevents unwanted reactions at the amino group during synthetic processes. The tert-butyl and trimethylsilyl groups provide steric hindrance, enhancing the stability of the protected amino group. The deprotection process involves the cleavage of the carbamate linkage under acidic conditions, releasing the free amino group .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl methyl((trimethylsilyl)methyl)carbamate to structurally related carbamates, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural and Functional Group Comparisons

*Estimated based on analogous structures.

Key Observations:

- Hydroxy vs. TMS Groups: Hydroxy-substituted carbamates (e.g., ) exhibit higher polarity and reactivity in hydrogen bonding or oxidation reactions. In contrast, the TMS group in the target compound likely increases lipophilicity and stabilizes the molecule against nucleophilic attack due to steric shielding .

- Ketone Functionality: Compound 24 contains a 3-oxopropyl group, enabling participation in condensation or nucleophilic addition reactions, unlike the inert TMS-methyl group.

- Chiral Centers: The (S)-configured hydroxypropyl derivative highlights the role of stereochemistry in biological activity, a feature absent in the target compound.

Research Implications

The unique combination of Boc and TMS groups in this compound positions it as a promising intermediate for:

- Drug Discovery: Facilitating amine protection in peptide synthesis with improved solubility in non-polar media.

- Material Science: Serving as a hydrophobic building block for functionalized polymers.

Further studies are needed to explore its catalytic applications and comparative performance against established carbamate derivatives.

Biological Activity

Chemical Structure and Properties

tert-Butyl methyl((trimethylsilyl)methyl)carbamate is an organosilicon compound characterized by a unique structure that includes a trimethylsilyl group attached to a methyl group, further bonded to a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 147.25 g/mol. The presence of the trimethylsilyl group enhances its stability and reactivity in various chemical environments, making it a compound of interest in biological research.

Enzyme Inhibition

Research indicates that derivatives of this compound may act as enzyme inhibitors , which positions them as potential candidates for drug development. The trimethylsilyl group is believed to enhance the compound's interaction with specific biological targets, modulating enzymatic activity effectively. This characteristic is crucial for understanding its potential therapeutic applications, particularly in the context of cancer treatment and other diseases.

Anticancer Properties

In studies focusing on anticancer activity, compounds similar to this compound have shown promise in inhibiting the growth of various cancer cell lines. For instance, L-γ-methyleneglutamic acid amides derived from similar structures demonstrated efficacy comparable to established treatments like tamoxifen and olaparib against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231 . Notably, these compounds did not affect non-malignant MCF-10A breast cells, indicating selective toxicity towards cancerous cells.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties . Studies have shown that certain derivatives exhibit favorable activity as anti-inflammatory agents, contributing to their potential therapeutic applications . This dual action—both anticancer and anti-inflammatory—highlights the compound's versatility in medical chemistry.

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Tert-Butyl methylcarbamate | Enzyme inhibition, anticancer properties | |

| Methyl N-trimethylsilylcarbamate | Moderate enzyme inhibition | |

| Ethyl N-methylcarbamate | Less sterically hindered than tert-butyl | |

| ((Trimethylsilyl)methyl)urea | Varies in reactivity compared to carbamate |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on L-γ-methyleneglutamic acid amides derived from similar structures showed that these compounds inhibited cell growth in breast cancer cells while sparing non-malignant cells .

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that the trimethylsilyl group significantly enhances binding affinity to target enzymes, leading to effective modulation of enzymatic activity.

- Anti-inflammatory Research : In 2018, research highlighted the anti-inflammatory potential of related compounds, suggesting that the structural features of this compound contribute positively to its biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.